crenatoside
Description
Nomenclature and Classification within Phenylethanoid Glycosides
Phenylethanoid glycosides are characterized by a hydroxyphenylethyl moiety linked to a sugar, which is often a β-D-glucopyranose, and an acyl group, commonly derived from a cinnamic acid derivative. psu.edursc.org The general structure of PhGs consists of four main parts: an aglycone, a central glucose unit, a rhamnose, and a phenylpropyl phthalide. nih.gov
Crenatoside is specifically classified as a phenylethanoid glycoside that possesses a unique fused 1,4-dioxane (B91453) skeleton. rsc.org This structural feature, an ether linkage between the O-2 of the glucose and the benzylic carbon of the 3,4-dihydroxyphenylethanol aglycone, distinguishes it from many other compounds in its class. rsc.org Its formal chemical name is [(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-6-(hydroxymethyl)-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b] psu.eduontosight.aidioxin-7-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. nih.govchemsrc.com It is also known by synonyms such as Orobanchoside and Oraposide. medchemexpress.com
The molecular formula for this compound has been reported as C₃₃H₄₀O₁₇ and C₂₉H₃₄O₁₅, with corresponding molecular weights of 740.65 g/mol and 622.6 g/mol , respectively. ontosight.ainih.gov This discrepancy in reported molecular formulas and weights in different sources highlights the complexity of natural product characterization.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | [(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-6-(hydroxymethyl)-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b] psu.eduontosight.aidioxin-7-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate nih.govchemsrc.com |
| CAS Number | 61276-16-2 nih.gov |
| Molecular Formula | C₂₉H₃₄O₁₅ nih.gov |
| Molecular Weight | 622.6 g/mol nih.gov |
Historical Context of Isolation and Structural Characterization
The journey of phenylethanoid glycosides in research began with the isolation and characterization of echinacoside (B191147) in 1950 and verbascoside (B1683046) in 1963. researchgate.net this compound itself was first isolated from the aerial parts of Orobanche crenata in 1993. rsc.org This discovery was significant as it was the first phenylethanoid glycoside identified to possess a fused dioxane skeleton. rsc.org
Since its initial discovery, this compound has been isolated from a variety of other plant species. These include Cremastra appendiculata, Paeonia lactiflora, and various species of the Tecoma genus, such as Tecoma stans var. stans. ontosight.aimedchemexpress.comnih.gov It has also been identified in Acanthus ilicifolius and Orobanche caerulescens. mdpi.comresearchgate.net
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been instrumental in determining its complex structure. nih.gov Mass spectrometry has also played a crucial role in confirming its molecular weight and fragmentation patterns. nih.govmdpi.com The structure was further confirmed through bio-inspired synthesis. rsc.org
Table 2: Key Milestones in this compound Research
| Year | Milestone | Reference |
|---|---|---|
| 1993 | First isolation from Orobanche crenata and identification of the fused dioxane skeleton. | rsc.org |
| 2020 | Isolated from Tecoma stans var. stans and its structure confirmed by ¹H and ¹³C NMR. | nih.gov |
Properties
CAS No. |
145985-09-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Origin of Product |
United States |
Natural Occurrence and Distribution
Crenatoside is not ubiquitously found in the plant kingdom; its presence is restricted to certain taxonomic groups, highlighting its potential as a chemical marker.
Taxonomic Sources of this compound
The occurrence of this compound has been documented in several plant species across different families and genera. Research has led to the isolation and identification of this compound from various plant sources, as detailed in the accompanying table.
| Family | Genus | Species | Common Name |
| Orobanchaceae | Orobanche | Orobanche crenata | Bean Broomrape |
| Orobanchaceae | Orobanche | Orobanche caerulescens | Blue Broomrape |
| Orobanchaceae | Cistanche | Cistanche tubulosa | Desert Hyacinth |
| Plantaginaceae | Plantago | Plantago depressa | Depressed Plantain |
| Rhamnaceae | Rhamnus | Rhamnus crenatus | N/A |
Species from Orobanche Genus
This compound was first identified in Orobanche crenata, a parasitic plant that affects legume crops. nih.gov Its discovery in this species has prompted further investigation into other members of the Orobanche genus. Subsequent studies have also reported the presence of this compound in Orobanche caerulescens. While the full extent of its distribution across the approximately 200 species of Orobanche is not yet completely understood, its confirmed presence in these species underscores its importance within this genus.
Other Plant Families and Genera
Beyond the Orobanchaceae family, this compound has been isolated from species in different plant families. It has been reported in Cistanche tubulosa, another member of the Orobanchaceae family, which is a parasitic plant found in arid regions. nih.gov Additionally, this compound has been identified in Plantago depressa, a species belonging to the Plantaginaceae family. nih.gov The compound has also been found in Rhamnus crenatus of the Rhamnaceae family, indicating a broader taxonomic distribution than initially thought. nih.gov
Distribution within Plant Organs and Tissues
The concentration and presence of this compound can vary within different parts of the plant. In Rhamnus crenatus, the compound has been isolated from the aerial parts of the plant. nih.gov Similarly, studies on Orobanche crenata have often utilized the aerial portions for the extraction of this compound. nih.gov In the case of Orobanche caerulescens, research has led to the isolation of this compound from the whole plant. For Cistanche tubulosa and Plantago depressa, while the presence of this compound is confirmed, detailed studies on its specific distribution across different organs are less conclusive. The localization of this compound in specific tissues may be related to its physiological role in the plant, such as defense against herbivores or pathogens.
Chemotaxonomic Significance of this compound Presence
The presence of specific chemical compounds, like this compound, can serve as a valuable tool in plant classification, a field known as chemotaxonomy. The distribution of phenylpropanoid glycosides, the class of compounds to which this compound belongs, is considered to be of taxonomic significance within the order Lamiales.
Within the Orobanchaceae family, the profile of phenylpropanoid glycosides is a key characteristic. The presence of compounds like orobanchoside and verbascoside (B1683046) is considered a taxonomic marker for the Orobanche genus. nih.govresearchgate.net The specific pattern of these glycosides, including this compound, can aid in the differentiation of closely related species. nih.gov For instance, variations in the types and concentrations of these compounds can help to distinguish between different species of Orobanche and the related genus Phelipanche. nih.govresearchgate.net
While phenylpropanoid glycosides are characteristic of the Orobanchaceae, the occurrence of this compound in other families such as Plantaginaceae and Rhamnaceae suggests a more complex evolutionary history of the biosynthetic pathways leading to this compound. The specific presence of this compound can, therefore, be a significant piece of evidence in phylogenetic studies, helping to elucidate the relationships between different plant taxa. A chemical marker should ideally be specific and consistently found within a particular species or group, and while this compound shows promise, further research is needed to fully establish its utility as a definitive chemotaxonomic marker across a wider range of plant species. mdpi.com
Isolation and Purification Methodologies for Research Purposes
Initial Extraction Strategies
The initial step in obtaining crenatoside involves extracting it from the plant material where it is present. This process aims to solubilize the compound while leaving behind as much unwanted material as possible.
Solvent-Based Extraction Approaches
Solvent extraction is a common method for the initial recovery of this compound from dried and powdered plant parts, such as leaves, roots, or stems. scielo.brtandfonline.comnih.gov Polar organic solvents are frequently employed due to the water-soluble nature of phenylethanoid glycosides like this compound. psu.edu Ethanol (B145695) and methanol (B129727) are typical choices, often used in aqueous mixtures. scielo.brnih.govresearchgate.netgoogle.com Ethyl acetate (B1210297) is also reported as a suitable solvent for extracting this compound. medchemexpress.comszabo-scandic.comnih.gov
One approach involves exhaustive extraction of dried plant material with ethanol at room temperature. scielo.br Another method utilizes refluxing with 95% ethanol. tandfonline.com Following the initial solvent extraction, the crude extract is often concentrated and then partitioned between water and various organic solvents to further fractionate the compounds based on their polarity. scielo.brtandfonline.compsu.edu For instance, partitioning with hexane, dichloromethane (B109758) (CH2Cl2), and ethyl acetate has been used, with this compound typically found in the more polar fractions like the ethyl acetate phase. scielo.brtandfonline.com
Optimization of Extraction Parameters
While specific detailed studies on the optimization of extraction parameters solely for this compound are not extensively detailed in the provided results, general principles for phenylethanoid glycoside extraction apply. Factors such as solvent type, solvent concentration (e.g., percentage of ethanol or methanol in water), extraction temperature, extraction time, and the ratio of solvent to plant material can influence the yield and purity of the crude extract. psu.edugoogle.com For example, extraction with 95% ethanol by refluxing at 80 °C has been employed. tandfonline.com The choice between methanol and ethanol can depend on laboratory practice. researchgate.net
Based on general practices for phenylethanoid glycosides, an optimized extraction might involve:
Solvent: Ethanol or methanol, potentially in aqueous mixtures. psu.edugoogle.com
Temperature: Room temperature to elevated temperatures (e.g., 80 °C) depending on the plant matrix and desired efficiency. scielo.brtandfonline.com
Time: Sufficient time for adequate diffusion of this compound into the solvent.
Solvent-to-Solid Ratio: An appropriate ratio to ensure efficient extraction without excessive solvent usage.
Further optimization would typically involve experimental design to evaluate the impact of these parameters on the yield and concentration of this compound in the crude extract.
Chromatographic Purification Techniques
Following initial extraction and partitioning, various chromatographic techniques are employed to purify this compound from the complex mixture of compounds present in the plant extract.
Column Chromatography Methods (e.g., Silica (B1680970) Gel, Sephadex LH-20, Polyamide)
Column chromatography is a fundamental technique used in the purification of this compound. Different stationary phases are utilized based on the properties of this compound and the other compounds in the extract.
Silica Gel Chromatography: Silica gel is a common stationary phase, often used with gradient elution systems employing mixtures of solvents like hexane, dichloromethane, ethyl acetate, and methanol. scielo.brtandfonline.comresearchgate.netdaneshyari.comrhhz.net Separation on silica gel is primarily based on polarity, with more polar compounds like this compound eluting with more polar solvent mixtures. scielo.brtandfonline.com However, highly polar compounds like phenylethanoid glycosides can exhibit strong adsorption to silica gel, potentially leading to low recovery. researchgate.netbrunel.ac.uk
Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile support made from hydroxypropylated dextran (B179266) beads. avantorsciences.comprep-hplc.comresearchgate.net It can separate compounds based on both molecular size (gel filtration) and partition, depending on the solvent system used. prep-hplc.comresearchgate.net Sephadex LH-20 is recommended for the purification of phenylethanoid glycosides and can be used with solvents like methanol or ethanol. scielo.brresearchgate.netnih.govpsu.eduavantorsciences.comprep-hplc.comresearchgate.net It is considered a gentle method that can separate glycosidic from non-glycosidic compounds and is useful for initial purification or as a final polishing step. psu.eduavantorsciences.comprep-hplc.comresearchgate.net
Polyamide Chromatography: Polyamide is another stationary phase used for the purification of phenolic compounds, including phenylethanoid glycosides. researchgate.netpsu.eduresearchgate.netscience.gov It can be used in combination with solvents like methanol or methanol/dichloromethane mixtures. researchgate.netpsu.edu Polyamide chromatography is considered a gentle method for separating glycosidic and non-glycosidic compounds. psu.edu
Combinations of these column chromatography methods are frequently used in sequence to achieve higher purity. For example, a crude extract might first be subjected to silica gel chromatography, followed by purification of relevant fractions on Sephadex LH-20 or polyamide columns. scielo.brresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of this compound, particularly for achieving high purity levels. ontosight.aiscielo.brtandfonline.comresearchgate.netresearchgate.netscielo.br Reversed-phase HPLC, using stationary phases like C18 (RP-18), is commonly employed for phenylethanoid glycosides due to their polar nature. scielo.brscielo.brwindows.net
HPLC purification often involves gradient elution with mobile phases consisting of mixtures of water and organic solvents such as methanol or acetonitrile, often with the addition of a small percentage of an acid like formic acid. scielo.brscielo.brmdpi.com For instance, a methanol-water mixture (40:60) has been used for purification on an RP-18 column. scielo.brscielo.br Semi-preparative HPLC is utilized to purify larger quantities of this compound from enriched fractions obtained from initial column chromatography steps. tandfonline.comresearchgate.net
HPLC is also used for the analytical characterization and quantification of this compound and other phenylethanoid glycosides in extracts and purified fractions. nih.govmdpi.com UPLC-MS/MS has been established for the simultaneous quantitative determination of this compound and other phenylethanoid glycosides. mdpi.com
Countercurrent Chromatography Techniques
Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), is a liquid-liquid chromatography technique that does not use a solid support. researchgate.netbrunel.ac.uk This characteristic is advantageous for the purification of compounds like phenylethanoid glycosides that can strongly adsorb onto solid stationary phases, leading to low recovery. researchgate.netbrunel.ac.uk
CCC involves partitioning compounds between two immiscible liquid phases. researchgate.netbrunel.ac.uk It has been successfully applied to the separation of phenylethanoid glycosides. researchgate.netbrunel.ac.ukthieme-connect.comscispace.commdpi.com While specific detailed examples of this compound purification solely by CCC are less prominent in the provided results compared to column chromatography and HPLC, the technique is recognized as an alternative tool to overcome limitations associated with solid-phase adsorbents in purifying phenylethanoid glycosides. researchgate.netbrunel.ac.uk The selection of an appropriate biphasic solvent system is crucial for effective separation by CCC, with mixtures of ethyl acetate, alcohol, and water being common for polar molecules like phenylethanoid glycosides. researchgate.netbrunel.ac.uk
Summary of Purification Techniques for this compound
| Technique | Stationary Phase | Mobile Phase Examples | Principle of Separation | Application Stage | Notes |
| Silica Gel CC | Silica Gel | Hexane, CH2Cl2, EtOAc, MeOH gradients | Polarity | Initial/Intermediate | Potential for strong adsorption of polar compounds. |
| Sephadex LH-20 CC | Hydroxypropylated Dextran Beads | MeOH, EtOH, aqueous organic solvent mixtures | Size Exclusion and Partition | Initial/Intermediate/Final | Gentle method, separates glycosides. |
| Polyamide CC | Polyamide | MeOH, MeOH/CH2Cl2 mixtures | Adsorption/Partition | Initial/Intermediate | Gentle method, separates phenolic compounds. |
| HPLC (Reversed-Phase) | C18 (RP-18) | Water/Organic Solvent (MeOH, MeCN) gradients | Polarity/Hydrophobicity | Intermediate/Final | High resolution, suitable for purification and analysis. |
| Countercurrent Chromatography | Two Immiscible Liquid Phases | Various biphasic solvent systems | Partitioning | Intermediate/Final | Support-free, good for compounds with strong solid-phase adsorption. |
Detailed Research Findings Examples:
this compound was isolated from the ethyl acetate fraction of Tecoma stans var. stans trunk extract using various separation techniques. medchemexpress.comnih.gov
In one study, this compound was isolated from Stemodia maritima roots using sequential chromatography including silica gel and Sephadex LH-20, followed by HPLC purification on an RP-18 column with MeOH-H2O (40:60) as the solvent. scielo.brscielo.br
this compound was purified from Acanthus ilicifolius by semi-preparative HPLC using methanol-water (9:11) after initial silica gel and Sephadex LH-20 chromatography. tandfonline.com
this compound has been isolated from Pogostemon cablin using repeated column chromatography on silica gel and Sephadex LH-20. nih.govnih.gov
Macroporous adsorptive resin combined with a polyamide chromatographic column was used in a method to obtain a phenylethanoid glycosides part containing this compound from Pedicularis Kansuensis Maxim. researchgate.net
Structural Elucidation and Confirmation
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the identification and structural confirmation of natural compounds like crenatoside. nih.govscielo.brkau.intandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. nih.govscielo.brresearchgate.netd-nb.info
One-Dimensional NMR (¹H, ¹³C, DEPT)
One-dimensional NMR experiments, such as ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environments. nih.govscielo.brresearchgate.netd-nb.info
¹H NMR: The ¹H NMR spectrum reveals the different types of protons and their splitting patterns, which indicate neighboring protons. Chemical shifts (δ) in ppm provide information about the electronic environment of each proton. nih.govscielo.brd-nb.info
¹³C NMR: The ¹³C NMR spectrum shows the signals for each unique carbon atom. Chemical shifts (δ) in ppm are characteristic of different carbon types (e.g., methyl, methylene (B1212753), methine, quaternary, aromatic, carbonyl). nih.govscielo.brd-nb.info
DEPT: DEPT experiments (e.g., DEPT-90, DEPT-135) help differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbon atoms by showing their signals with different phases or suppressing quaternary carbons. scielo.br
Analysis of these spectra for this compound, often recorded in solvents like DMSO-d₆ or MeOD, allows for the assignment of many proton and carbon signals and provides initial clues about the molecule's substructures. nih.govd-nb.info
Two-Dimensional NMR (COSY, NOESY, HMQC, HMBC, ROESY)
Two-dimensional (2D) NMR techniques provide crucial connectivity information that is vital for assembling the fragments identified in 1D NMR into a complete structure. scielo.brresearchgate.netd-nb.infoscnm.org.tw
Correlation Spectroscopy (COSY): ¹H-¹H COSY spectra show correlations between coupled protons, revealing direct proton-proton connectivities through bonds. This helps establish spin systems within the molecule. scielo.brresearchgate.netd-nb.info
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments show correlations between protons that are spatially close to each other, regardless of bond connectivity. These correlations are particularly useful for determining relative stereochemistry and conformation. scielo.brscnm.org.tw
Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): HMQC or HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the assignment of carbon signals based on known proton assignments. scielo.brresearchgate.netd-nb.info
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). These correlations are essential for connecting different parts of the molecule and confirming the positions of substituents and linkages, such as glycosidic bonds. scielo.brresearchgate.netd-nb.info
The comprehensive analysis of these 2D NMR data, in conjunction with 1D NMR, allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the chemical structure of this compound. scielo.brresearchgate.netd-nb.info
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is critical for confirming the molecular formula and identifying structural fragments. kau.intandfonline.combvsalud.orgsciex.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), provides accurate mass measurements of the molecular ion or pseudomolecular ions (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺). scielo.brtandfonline.comunesa.ac.idresearchgate.net The accurate mass allows for the determination of the elemental composition (molecular formula) of the compound. tandfonline.comresearchgate.net This is a crucial step in confirming the proposed structure derived from NMR data. tandfonline.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. bvsalud.orgsciex.comresearchgate.net This technique provides information about the substructures within the molecule. By analyzing the mass-to-charge ratios (m/z) of the fragment ions and their relative abundances, researchers can deduce the fragmentation pathways and piece together the structural components of this compound. bvsalud.orgsciex.comresearchgate.net
For phenylethanoid glycosides like this compound, characteristic fragmentation patterns are often observed, corresponding to the cleavage of glycosidic bonds and the fragmentation of the aglycone and sugar moieties. researchgate.net UPLC-MS/MS is commonly used for the analysis of such compounds, often employing negative electrospray ionization (ESI⁻) for better sensitivity. mdpi.comresearchgate.net Studies have shown that this compound can display characteristic MS fragments, such as a fragment ion at m/z 161.02, which is also observed in other phenylethanoid glycosides like acteoside and isoacteoside (B1238533) due to their similar structural features. mdpi.com
The combination of accurate molecular weight information from HRMS and detailed fragmentation data from MS/MS provides strong evidence to support and confirm the structure elucidated by NMR spectroscopy. kau.intandfonline.combvsalud.orgsciex.com
Vibrational Spectroscopy (e.g., IR)
Infrared (IR) spectroscopy is a valuable tool in structural elucidation, providing information about the functional groups present in a molecule based on their characteristic vibrational frequencies arcjournals.org. While specific detailed IR data for this compound is not extensively reported in the provided search results, the general application of IR spectroscopy in the structural analysis of natural products like this compound is well-established scielo.brrhhz.netresearchgate.netscispace.com. For instance, the presence of hydroxyl groups in a compound can be inferred from characteristic absorption bands in the IR spectrum, typically around 3370 cm⁻¹ scielo.br. Carbonyl stretching frequencies can also indicate the presence of ester or carboxylic acid functionalities, which are expected in a phenolic glycoside like this compound with a caffeoyl moiety.
Chemical Derivatization and Degradation Studies for Structural Proof
Chemical derivatization and degradation studies play a crucial role in confirming the structure of complex natural products and determining the connectivity and nature of their constituent parts nih.gov. These methods involve performing specific chemical reactions on the molecule and analyzing the resulting products to gain insights into the original structure.
For this compound, which is a glycoside, hydrolysis is a common degradation technique used to cleave the glycosidic linkages and identify the sugar and aglycone components acs.org. Acid or enzymatic hydrolysis can release the sugar moieties (such as glucose and rhamnose, as implied by the compound's description as a rhamnopyranosyl-glucopyranoside derivative nih.gov) and the phenolic aglycone. Analysis of these hydrolysis products by techniques like chromatography and spectroscopy can confirm the identity and linkage positions of the sugars and the structure of the aglycone.
Derivatization, such as acetylation or methylation of hydroxyl groups, can also be used to alter the physical properties of the molecule, making it more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or improving signal resolution in NMR spectroscopy. These studies, in conjunction with spectroscopic data, provide compelling evidence for the proposed structure of this compound. While detailed experimental procedures for this compound's chemical degradation or derivatization are not present in the search snippets, these are established methods in natural product chemistry for confirming structural assignments made based on spectroscopic data researchgate.net.
Biosynthesis and Biotransformation Pathways
Proposed Biosynthetic Routes to Crenatoside
The biosynthesis of this compound is hypothesized to involve the phenylpropanoid pathway, with key precursors derived from aromatic amino acids. tandfonline.commdpi.com While the complete pathway specifically for this compound is still under investigation, proposed routes suggest its formation from intermediates common to other phenylethanoid glycosides.
Involvement of the Shikimate Pathway
The shikimate pathway is a fundamental metabolic route in plants and microorganisms, providing the carbon skeletons for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine. frontiersin.orgfrontiersin.org These aromatic amino acids serve as the primary precursors for the phenylpropanoid pathway. tandfonline.comfrontiersin.org
The shikimate pathway converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. frontiersin.orgfrontiersin.org Chorismate is a branch point intermediate, leading to the synthesis of tryptophan, tyrosine, and phenylalanine. frontiersin.orgfrontiersin.org Phenylalanine and tyrosine are then channeled into the phenylpropanoid pathway. tandfonline.comfrontiersin.org
Precursor Incorporation Studies
While specific precursor incorporation studies for this compound are not extensively detailed in the provided search results, research on related phenylpropanoids and phenylethanoid glycosides indicates the involvement of phenylalanine and tyrosine as key precursors. tandfonline.commdpi.com Studies on the biosynthesis of caffeic acid, a structural component found in this compound and acteoside, demonstrate its synthesis from both L-phenylalanine and L-tyrosine through different enzymatic steps. frontiersin.orgacs.orgnih.gov
In plants, caffeic acid is typically synthesized from L-phenylalanine via cinnamic acid and p-coumaric acid, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and coumarate 3-hydroxylase (C3H). mdpi.comfrontiersin.orgacs.org Some organisms can also synthesize caffeic acid from L-tyrosine via p-coumaric acid, catalyzed by tyrosine ammonia (B1221849) lyase (TAL) and C3H. acs.orgnih.gov Given the caffeoyl moiety in this compound, it is highly probable that similar precursor incorporation mechanisms involving phenylalanine and/or tyrosine are active in its biosynthesis.
Enzymatic Transformations and Key Intermediates
The biosynthesis of this compound involves a series of enzymatic reactions that modify and couple the precursor molecules. Key intermediates would include those of the shikimate and phenylpropanoid pathways, as well as glycosylated and hydroxylated derivatives.
Enzymes involved in the broader phenylpropanoid pathway, which are likely relevant to this compound biosynthesis, include:
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid. frontiersin.orgwikipedia.org
Tyrosine ammonia lyase (TAL): Catalyzes the deamination of tyrosine to p-coumaric acid in some plants and microorganisms. frontiersin.orgnih.govwikipedia.org
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid. frontiersin.orgacs.orgwikipedia.org
Coumarate 3-hydroxylase (C3H): Hydroxylates p-coumaric acid to caffeic acid. acs.orgnih.gov
Glycosyltransferases: Enzymes responsible for attaching sugar moieties (glucose and rhamnose) to the phenolic structures. cftri.res.in
Acyltransferases: Enzymes that catalyze the esterification of caffeic acid to the sugar moieties. mdpi.com
A proposed biotransformation from acteoside to this compound suggests an oxidative cyclization as a key step, forming the characteristic 1,4-dioxane (B91453) ring. rsc.orgrsc.org This would involve an intramolecular nucleophilic addition of the glucose 2′-OH to the benzylic carbon of the phenylethanol aglycone, potentially mediated by an oxidative enzyme. rsc.orgrsc.org Another proposed transformation involves the acyl migration of the caffeic acid moiety from the glucose O-4′ to O-6′ to form isothis compound (B12388339), an isomer of this compound. rsc.orgrsc.org
Comparative Biosynthesis with Related Phenylethanoid Glycosides (e.g., Acteoside)
This compound shares structural similarities with other phenylethanoid glycosides, particularly acteoside (also known as verbascoside). nih.govrsc.orgrsc.orgnih.gov Both compounds contain a caffeoyl moiety, a dihydroxyphenylethyl aglycone, glucose, and rhamnose. rsc.orgrsc.org The primary structural difference lies in the linkage pattern and the presence of the fused 1,4-dioxane ring in this compound. rsc.orgrsc.org
Acteoside is a well-studied phenylethanoid glycoside, and its biosynthesis is understood to proceed through the phenylpropanoid pathway, involving the conjugation of caffeic acid and a dihydroxyphenylethyl moiety to a disaccharide (glucose and rhamnose). rsc.orgrsc.org
Comparative studies suggest that this compound might be derived from acteoside through a biotransformation process involving oxidative cyclization. rsc.orgrsc.org This implies a close relationship in their biosynthetic pathways, potentially sharing common precursors and early enzymatic steps in the phenylpropanoid pathway. The divergence likely occurs in the later stages, where specific enzymatic activities lead to the formation of the unique 1,4-dioxane structure in this compound, possibly through the oxidation and subsequent cyclization of an acteoside-like precursor. rsc.orgrsc.org
Research on the synthesis of this compound and its analogs has explored bio-inspired oxidative cyclization approaches, further supporting the hypothesis of an oxidative biotransformation from a precursor like acteoside. rsc.orgrsc.org
Data Table: Key Enzymes and Proposed Roles in Phenylethanoid Glycoside Biosynthesis
| Enzyme | Proposed Role in Biosynthesis | Relevant Pathway |
| Phenylalanine Ammonia-Lyase (PAL) | Converts phenylalanine to cinnamic acid. frontiersin.orgwikipedia.org | Phenylpropanoid Pathway |
| Tyrosine Ammonia Lyase (TAL) | Converts tyrosine to p-coumaric acid (in some organisms). frontiersin.orgnih.govwikipedia.org | Phenylpropanoid Pathway |
| Cinnamate 4-Hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. frontiersin.orgacs.orgwikipedia.org | Phenylpropanoid Pathway |
| Coumarate 3-Hydroxylase (C3H) | Hydroxylates p-coumaric acid to caffeic acid. acs.orgnih.gov | Phenylpropanoid Pathway |
| Glycosyltransferases | Catalyze the attachment of sugar moieties (glucose, rhamnose). cftri.res.in | Glycosylation |
| Acyltransferases | Catalyze the esterification of caffeic acid to sugar moieties. mdpi.com | Esterification |
| Oxidative Cyclase (Proposed) | Catalyzes the formation of the 1,4-dioxane ring from an acteoside-like precursor. rsc.orgrsc.org | Proposed Biotransformation |
| Acyltransferase (for acyl migration) | Catalyzes the migration of the caffeoyl group (e.g., from O-4′ to O-6′ in glucose). rsc.orgrsc.org | Proposed Biotransformation |
Chemical Synthesis and Analog Design
Total Synthesis Strategies for Crenatoside
Total synthesis approaches for this compound often involve the construction of the glycosidic core, the formation of the characteristic 1,4-dioxane (B91453) ring, and the attachment of the caffeoyl and phenylethanoyl moieties. rsc.org
Bio-inspired Oxidative Cyclization Approaches
A significant strategy for constructing the 1,4-dioxane core of this compound is through bio-inspired oxidative cyclization. This approach mimics proposed biotransformation pathways from related phenylethanoid glycosides like acteoside. rsc.org A key step in this strategy involves the oxidative cyclization of the glucose 2′-OH group with the benzylic carbon of the phenylethanol aglycone. rsc.orgrsc.orgrsc.orgsioc.ac.cn For instance, a method utilizing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant has been reported to effectively form the 1,4-dioxane structure. rsc.orgrsc.org This oxidative cyclization can be carried out on a precursor molecule, such as a phenylethanoid glycoside with a free hydroxyl group at the appropriate position, in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org
Stereoselective Synthesis of the Glycosidic Linkages
The synthesis of this compound requires the formation of specific glycosidic linkages with defined stereochemistry. Phenylethanoid glycosides like this compound are typically characterized by glycosidic linkages connecting cinnamate (B1238496) and hydroxyphenylethyl moieties to a D-glucopyranose core. rsc.orgrsc.orgmdpi.com The formation of the β-glycosidic linkage between the glucose and the phenylethanol aglycone, and the α-glycosidic linkage between rhamnose and glucose, are crucial steps. rsc.org Conventional glycosylation conditions are often employed in the total synthesis. rsc.org For example, the coupling of a glucosyl trichloroacetimidate (B1259523) donor with a protected phenylethanol acceptor can be used to establish the β-glycosidic bond. rsc.org Similarly, the α-linked disaccharide can be formed by coupling a peracetylrhamnosyl trichloroacetimidate with a suitably protected glucose derivative. rsc.org Achieving high stereoselectivity in these glycosylation reactions is essential for obtaining the desired natural product. nih.gov
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogs and derivatives is undertaken to explore structure-activity relationships and potentially identify compounds with improved biological properties. nih.govrsc.orgrsc.orgdaneshyari.com Modifications can be made to various parts of the this compound structure. rsc.org
Modifications of Aromatic Moieties
Alterations to the aromatic rings present in this compound, specifically the dihydroxyphenylethyl and caffeoyl moieties, can significantly impact the biological activities of the resulting analogs. rsc.orgrsc.org Synthetic strategies allow for the introduction of varied substituents on these phenyl rings. rsc.orgrsc.org This can involve using substituted cinnamyl and hydroxyphenylethyl building blocks during the synthesis. rsc.org Mild structural changes on the peripheral benzene (B151609) rings have been shown to influence bioactivities. rsc.orgrsc.org
Alterations of Sugar Units and Glycosylation Patterns
Modifications to the sugar units (glucose and rhamnose) and their glycosylation patterns provide another avenue for generating this compound analogs. mdpi.com While the core glucose-rhamnose disaccharide structure linked via specific glycosidic bonds is characteristic of this compound, synthetic routes can be designed to incorporate different sugar units or modify the linkages. rsc.orgmdpi.comlibretexts.org This could involve using different glycosyl donors or acceptors during the glycosylation steps. rsc.orgnih.gov Research on other glycoside derivatives highlights the possibility of modifying sugar residues and their impact on activity. sioc.ac.cnnih.gov
Introduction of Novel Functional Groups
The introduction of novel functional groups into the this compound structure can lead to derivatives with altered chemical properties and biological activities. daneshyari.comfrontiersin.orgresearchgate.net This can involve various chemical reactions at different positions of the molecule, such as the free hydroxyl groups or the aromatic rings. rsc.orgnih.govfrontiersin.org The specific functional group introduced and its position on the molecule can influence factors like solubility, stability, and interactions with biological targets. frontiersin.orgresearchgate.net
Synthetic Methodologies for Introducing Key Structural Features
The construction of this fused 1,4-dioxane motif represents a significant challenge in the chemical synthesis of this compound. Early attempts to synthesize this core structure included a NaH-mediated intramolecular alkylation of the glucose O'-2 with a brominated phenylethanol moiety. wikipedia.org However, this approach reportedly suffered from a lack of stereoselectivity in forming the dioxane ring. wikipedia.org
A more effective strategy for introducing the fused 1,4-dioxane skeleton has been developed utilizing a bio-inspired oxidative cyclization as a key step. wikipedia.orgguidetopharmacology.org This method involves the oxidative cyclization of the glucose 2'-OH and the benzylic carbon of the phenylethanol aglycone precursor. wikipedia.orgguidetopharmacology.org 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been successfully employed as the oxidant for this crucial cyclization reaction in tetrahydrofuran (THF). wikipedia.org This DDQ-mediated oxidative cyclization has been shown to proceed effectively, leading to the formation of the desired 1,4-dioxane structure. wikipedia.org
The total synthesis of this compound and its isomer, isothis compound (B12388339), has been achieved using this oxidative cyclization approach. wikipedia.org The synthetic route involves several stages, including glycosylation, protection, deprotection, and esterification steps to assemble the complex structure. For instance, the synthesis described by Shi et al. commenced with the coupling of 2,3-dibenzoyl-4,6-O-benzylidene glucosyl trichloroacetimidate with 3,4-OTBS-phenylethanol to form a phenylethanoid glycoside intermediate. wikipedia.org Subsequent saponification and desilylation yielded a ring-closing precursor. wikipedia.org The pivotal DDQ-mediated oxidative cyclization of this precursor in THF successfully afforded the 1,4-dioxane fused glycoside in a satisfactory 63% yield on a gram scale. wikipedia.org
Following the formation of the fused dioxane core, selective protection of hydroxyl groups is necessary for subsequent functionalization. In one reported synthesis, levulinic anhydride (B1165640) and potassium bicarbonate were used to selectively protect phenolic hydroxyls, resulting in an intermediate bearing a free 3'-OH in 80% yield. wikipedia.org This intermediate was then coupled with peracetylrhamnosyl trichloroacetimidate under conventional conditions (TMSOTf, 4 Å MS, CH2Cl2) to provide the α-linked disaccharide in 83% yield. wikipedia.org Acidic removal of the benzylidene group, followed by selective acetylation of the 6-OH using acetic anhydride and DBN, yielded an intermediate with a free 4'-ol. wikipedia.org Esterification of this 4-OH with TBS-protected caffeic acid furnished the fully protected this compound in 64% yield. wikipedia.org The final steps involved selective deprotection of TBS groups using Olah's reagent and selective deacylation with potassium t-butoxide at 0 °C, which yielded both this compound (31%) and isothis compound (35%). wikipedia.org The formation of isothis compound was attributed to caffeoyl migration from O-4 to O-6 under the basic deacylation conditions. wikipedia.org
This detailed synthetic strategy highlights the importance of the oxidative cyclization for constructing the unique 1,4-dioxane core and the need for careful control over protecting group manipulations and glycosylation reactions to assemble the complete this compound structure. The yields reported for key steps in this synthesis demonstrate the effectiveness of these methodologies for accessing this compound and its analogs. wikipedia.org
| Synthetic Step (Oxidative Cyclization Route) | Reagents/Conditions | Reported Yield |
| Oxidative Cyclization | DDQ, THF | 63% |
| Selective Phenolic Protection | Levulinic anhydride, Potassium bicarbonate | 80% |
| Disaccharide Coupling | Peracetylrhamnosyl trichloroacetimidate, TMSOTf, 4 Å MS, CH2Cl2 | 83% |
| Caffeoyl Esterification | TBS-protected caffeic acid | 64% |
| Final Deprotection (to this compound + Isomer) | Olah's reagent (TBS removal), Potassium t-butoxide (deacylation) | 31% (this compound), 35% (Isothis compound) |
Advanced Analytical Methodologies for Research Samples
Quantitative Determination Techniques
Quantitative determination of crenatoside in research samples often relies on chromatographic methods that can separate and measure the compound accurately.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound. This method involves separating this compound from other compounds in a sample based on its differential partitioning between a stationary phase and a mobile phase. By using a suitable detector, such as a UV-Vis detector, the amount of this compound can be quantified based on its peak area or height compared to a calibration curve generated using known concentrations of a this compound standard.
HPLC has been employed for the quantitative determination of this compound in plant materials. For instance, a study aimed at evaluating the resource utilization of Orobanche caerulescens quantitatively determined the content of this compound, alongside acteoside, using HPLC. The contents of this compound in 15 samples of O. caerulescens ranged from 0.83% to 4.47%. researchgate.netnih.gov This highlights the utility of HPLC in assessing the variability of this compound content in natural sources.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, speed, and resolution compared to traditional HPLC, making it a powerful tool for the quantitative analysis of this compound, especially in complex matrices like biological samples. UPLC separates compounds with higher efficiency due to smaller particle size columns, and the tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection by monitoring specific fragmentation transitions of the target analyte.
A UPLC-MS/MS method was established for the simultaneous quantitative determination of four phenylethanoid glycosides, including this compound, in rat plasma. mdpi.comnih.gov This method utilized an ACQUITY UPLC BEH C18 column with gradient elution and negative electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode for detection. mdpi.comnih.gov The method was successfully applied to a pharmacokinetic study, demonstrating its suitability for quantifying this compound in biological fluids. mdpi.comnih.gov
The contents of this compound in Acanthus ilicifolius herb were also analyzed using UPLC-MS/MS, with reported values ranging from 0.02 to 6.24 mg/g. mdpi.com
Here is a table summarizing quantitative findings for this compound using these techniques:
| Matrix | Analytical Method | This compound Content Range | Reference |
| Orobanche caerulescens | HPLC | 0.83% - 4.47% | researchgate.netnih.gov |
| Acanthus ilicifolius herb | UPLC-MS/MS | 0.02 - 6.24 mg/g | mdpi.com |
Identification and Profiling in Complex Matrices
Identifying and profiling this compound in complex samples requires analytical techniques that can provide detailed structural information and handle potential interferences.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful technique for the identification and structural characterization of compounds like this compound in complex mixtures. The quadrupole mass filter provides precursor ion selection, while the time-of-flight mass analyzer offers high resolution and accurate mass measurements of both precursor and fragment ions. This allows for the determination of elemental composition and provides valuable fragmentation patterns for structural elucidation.
LC-QTOF-MS has been used in the analysis and identification of phenylethanoid glycosides in various plant extracts. lcms.cz While not always specifically focused on this compound in every study, the methodology is applicable. For instance, LC-QTOF-MS has been employed to identify components in Cistanche tubulosa and Paeonia ostii leaves, where phenylethanoid glycosides, including this compound and its isomers, have been found. lcms.czresearchgate.net The high-resolution mass data and fragmentation patterns obtained from LC-QTOF-MS are instrumental in confirming the identity of this compound within complex biological or botanical samples.
Chromatographic Fingerprinting for Source Characterization
Chromatographic fingerprinting, often utilizing HPLC or UPLC coupled with detectors like DAD (Diode Array Detector) or MS, is a valuable approach for characterizing the chemical composition of plant extracts and assessing the quality and origin of materials containing this compound. This technique generates a characteristic chromatographic profile that represents the major components of a sample. By comparing fingerprints from different samples, variations in chemical composition can be observed.
HPLC-DAD fingerprinting combined with multivariate analysis has been used to evaluate the differences in chemical composition between samples of Paeonia ostii leaves, which contain this compound. researchgate.net UPLC-DAD-MS has also been applied for the chemical characterization and fingerprinting of ethanol (B145695) extracts from Tecoma species, leading to the isolation and identification of this compound. nih.govnih.gov These fingerprinting techniques provide a comprehensive overview of the phytochemical profile and can help in the authentication and quality control of this compound-containing plant materials.
In Situ Detection and Imaging Methodologies
While less common for this compound specifically compared to chromatographic methods, in situ detection and imaging methodologies aim to analyze the spatial distribution of compounds within tissues or biological systems without extensive sample preparation. Research in this area for phenylethanoid glycosides, including potential applications for this compound, is an evolving field. Techniques such as mass spectrometry imaging (MSI) could potentially be adapted to visualize the distribution of this compound in plant tissues or biological samples, providing insights into its localization and accumulation. However, specific applications of in situ detection or imaging solely focused on this compound were not prominently found in the search results. um.edu.myacs.orgacs.orgresearchgate.netunesa.ac.id
Molecular and Cellular Mechanisms of Action in Vitro and Pre Clinical Models
Enzyme Modulation and Inhibition
Crenatoside demonstrates a notable ability to interact with and inhibit the function of several enzymes implicated in different pathological processes. Its inhibitory profile has been characterized against enzymes involved in neurodegenerative diseases and cardiovascular regulation.
Inhibition of Amyloid-Beta Aggregation (e.g., Aβ-42)
The aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ-42 isoform, is a central event in the pathogenesis of Alzheimer's disease. frontiersin.org Molecules capable of inhibiting this aggregation process are considered promising therapeutic candidates. frontiersin.orgnih.gov While phenylethanoid glycosides, the class of compounds to which this compound belongs, have been investigated for their anti-amyloidogenic properties, specific studies detailing the direct inhibitory effects of this compound on Aβ-42 aggregation are not extensively documented in the currently available research. Further investigation is required to fully characterize the potential of this compound in this area.
Neuraminidase (NA) Inhibition and Structure-Activity Relationships
This compound has been identified as a novel and effective inhibitor of neuraminidase (NA), an enzyme crucial for the release and spread of the influenza virus. nih.govresearchgate.net It is considered a leading compound for the development of new NA inhibitors. nih.gov The inhibitory activity of this compound is attributed to its unique structure, particularly the presence of a fused dioxane skeleton, and the caffeoyl and 1,4-dioxanyl moieties, which are believed to play a pivotal role in its selective inhibition of influenza A virus (H1N1) neuraminidase. rsc.org
Structure-activity relationship (SAR) studies have been conducted to explore analogues of this compound with enhanced inhibitory potency. In one such study, a series of this compound analogues were synthesized. One particular analogue, compound 2h , demonstrated significantly improved activity against neuraminidases, with an IC50 value of 27.77 μg/mL, which is approximately three times more potent than the parent this compound (IC50 = 89.81 μg/mL). nih.gov This highlights the potential for structural modification of this compound to develop more effective antiviral agents. nih.govarchbronconeumol.orgnih.gov
Table 1: Neuraminidase Inhibitory Activity of this compound and its Analogue
| Compound | IC50 (μg/mL) against Neuraminidase |
|---|---|
| This compound | 89.81 nih.gov |
| Analogue 2h | 27.77 nih.gov |
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound has demonstrated inhibitory activity against angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.govacs.orgacs.org In a study investigating compounds isolated from Microtoena prainiana, this compound, along with its derivatives 3'''-O-methylthis compound and isothis compound (B12388339), was found to inhibit ACE activity by more than 30% at a concentration of 0.01 mg/mL. nih.govacs.org Specifically, at this concentration, this compound exhibited an inhibition of 34.6%. acs.org
Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition by this compound and Related Compounds
| Compound | Concentration (mg/mL) | % ACE Inhibition |
|---|---|---|
| This compound | 0.01 | 34.6 acs.org |
| 3'''-O-methylthis compound | 0.01 | 32.5 acs.org |
| Isothis compound | 0.01 | 35.2 acs.org |
Sialidase Inhibition and Substrate Specificity
This compound is recognized as a natural product with inhibitory activity against sialidases, a class of enzymes that cleave sialic acid residues from glycoconjugates and are involved in various physiological and pathological processes. nih.govacs.org It is classified as a phenylpropanoid inhibitor of sialidases. nih.govacs.org While its inhibitory role has been established, detailed studies on the substrate specificity of this compound towards different types of sialidases (e.g., viral, bacterial, human) are not extensively detailed in the available literature. Further research is needed to understand its specific inhibitory profile and mechanism of action against various sialidase substrates.
Redox Homeostasis and Antioxidant Mechanisms
This compound has been shown to possess significant antioxidant properties, contributing to cellular redox homeostasis by scavenging free radicals. This activity has been quantified using standard in vitro assays.
Free Radical Scavenging Activity (e.g., DPPH Assay)
The antioxidant potential of this compound has been consistently demonstrated through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netscielo.brscielo.br In one study, this compound isolated from the roots of Stemodia maritima showed a high antioxidant capacity, with 99.9% radical scavenging activity at a concentration of 1.0 mg/mL. scielo.brscielo.br Even at a much lower concentration of 0.005 mg/mL, it exhibited a remarkable 93.7% activity, surpassing the positive controls Trolox and Vitamin C. scielo.brscielo.br Another study reported a 99% scavenging of the DPPH radical at a concentration of 100 µg/mL, with a calculated IC50 value of 2.2 µg/mL. researchgate.net This potent free radical scavenging activity suggests that this compound can effectively counteract oxidative stress. nih.gov
Table 3: DPPH Radical Scavenging Activity of this compound
| Concentration | % Scavenging Activity | IC50 | Source |
|---|---|---|---|
| 1.0 mg/mL | 99.9 | - | scielo.brscielo.br |
| 0.005 mg/mL | 93.7 | - | scielo.brscielo.br |
| 100 µg/mL | 99 | 2.2 µg/mL | researchgate.net |
Modulation of Endogenous Antioxidant Enzyme Systems
This compound, a phenylethanoid glycoside, has demonstrated the ability to modulate endogenous antioxidant enzyme systems, which play a crucial role in mitigating cellular damage caused by oxidative stress. Research indicates that phenylethanoid glycosides, as a class of compounds, can enhance the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). mdpi.com
In preclinical models of altitude-induced fatigue, the administration of phenylethanoid glycosides, including this compound, has been associated with the regulation of energy metabolism and a reduction in oxidative stress. researchgate.netnih.gov Specifically, studies have shown that treatment with these compounds can lead to increased levels of SOD and glutathione (GSH), while simultaneously suppressing the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net For instance, in a study involving rats exposed to a hypobaric hypoxia environment, treatment with a mixture of phenylethanoid glycosides resulted in a significant increase in GSH levels in the serum, liver, and muscle tissues, alongside a decrease in reactive oxygen species (ROS) content in the liver and muscle. nih.gov
The antioxidant activity of this compound is attributed to its chemical structure, particularly the presence of phenolic hydroxyl groups, which are crucial for scavenging free radicals. researchgate.net By bolstering the activity of enzymes like SOD and CAT, this compound helps to neutralize harmful superoxide radicals and hydrogen peroxide, thereby protecting cells from oxidative damage. nih.govmdpi.comnih.gov
| Model System | Treatment | Key Findings | Reference |
| Altitude-Induced Fatigue in Rats | Phenylethanoid Glycosides | Increased levels of SOD and GSH; decreased MDA accumulation. | researchgate.net |
| Hypobaric Hypoxia in Rats | Phenylethanoid Glycosides | Increased GSH in serum, liver, and muscle; decreased ROS in liver and muscle. | nih.gov |
| Experimental Periodontitis in Rats | Extract containing this compound | Increased levels of SOD and CAT in gingival tissue. | nih.gov |
| Photoaged Rat Skin | Patchouli Essential Oil (containing this compound) | Boosted activity of CAT, GSH-PX, and SOD. | mdpi.comnih.gov |
Inhibition of Oxidative Stress Pathways in Cellular Systems
This compound and related phenylethanoid glycosides have been shown to inhibit oxidative stress pathways in various cellular systems. This inhibitory action is critical in preventing the cellular damage that underlies numerous pathological conditions. Research has demonstrated that these compounds can directly scavenge free radicals and modulate signaling pathways involved in the cellular response to oxidative stress. ontosight.aiscielo.brscielo.br
Furthermore, phenylethanoid glycosides, including this compound, have been observed to protect cells from damage induced by reactive oxygen species (ROS). scispace.com Studies on phenylethanoid glycosides from Cistanche have indicated their ability to reduce the accumulation of intracellular ROS, thereby protecting against oxidative stress-induced apoptosis. nih.gov This is achieved in part by maintaining mitochondrial function and inhibiting the activation of caspase-3, a key enzyme in the apoptotic cascade. nih.gov
In models of high-altitude cerebral edema, phenylethanoid glycosides have demonstrated a protective effect by suppressing oxidative stress and inflammatory responses. researchgate.net This is achieved by elevating the levels of antioxidant enzymes and reducing the accumulation of lipid peroxidation products. researchgate.net The mechanism often involves the inhibition of key signaling pathways that are activated by oxidative stress. researchgate.net
| Compound/Extract | Cellular System | Mechanism of Action | Key Findings | Reference |
| This compound | In vitro DPPH assay | Direct radical scavenging | 93.7% radical scavenging activity at 0.005 mg/mL. | scielo.brscielo.br |
| Phenylethanoid Glycosides | Neuronal cells | Reduction of intracellular ROS | Protection against oxidative stress-induced apoptosis. | nih.gov |
| Phenylethanoid Glycosides | High-Altitude Cerebral Edema Model | Suppression of oxidative stress | Elevated antioxidant enzyme levels. | researchgate.net |
| This compound | Leukocytes | Inhibition of ROS production | Potential anti-inflammatory agent during oxidative stress. | scispace.com |
Inflammatory Signal Transduction Pathways
Inhibition of Pro-inflammatory Cytokine Production
This compound and other phenylethanoid glycosides have demonstrated significant potential in inhibiting the production of pro-inflammatory cytokines, which are key mediators of inflammatory responses. ontosight.aikne-publishing.com Studies have shown that these compounds can effectively suppress the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). kne-publishing.com
In a preclinical model of periodontitis, an inflammatory disease characterized by the destruction of tooth-supporting tissues, treatment with an extract containing this compound led to a significant decrease in the gingival levels of the pro-inflammatory cytokines TNF-α and CINC-1. nih.gov Concurrently, there was an increase in the level of the anti-inflammatory cytokine IL-10. nih.gov This modulation of cytokine production highlights the anti-inflammatory potential of this compound. nih.gov
Furthermore, in the context of high-altitude cerebral edema, phenylethanoid glycosides have been shown to reduce the protein expression levels of pro-inflammatory cytokines, including IL-1β and TNF-α, in brain tissues. researchgate.net This effect is linked to the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the transcription of these cytokines. researchgate.net
The ability of this compound to inhibit pro-inflammatory cytokine production has also been observed in in vitro models. ontosight.ai Research has indicated that this compound can act as an anti-inflammatory agent by directly inhibiting the production of these inflammatory mediators. ontosight.ai
| Compound/Extract | Model System | Cytokines Inhibited | Key Findings | Reference |
| This compound | In vitro | Pro-inflammatory cytokines | Showed promise as an anti-inflammatory agent. | ontosight.ai |
| Extract containing this compound | Experimental Periodontitis in Rats | TNF-α, CINC-1 | Decreased pro-inflammatory cytokines and increased anti-inflammatory IL-10. | nih.gov |
| Phenylethanoid Glycosides | High-Altitude Cerebral Edema Model | IL-1β, TNF-α | Reduced protein expression levels in brain tissue. | researchgate.net |
Modulation of Key Signaling Molecules (e.g., NF-κB, MAPKs)
This compound and its related phenylethanoid glycosides exert their anti-inflammatory effects by modulating key signaling molecules, particularly those involved in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can significantly attenuate inflammation.
Studies have shown that phenylethanoid glycosides can suppress the activation of the NF-κB signaling pathway. researchgate.netmedchemexpress.com In a model of high-altitude cerebral edema, these compounds were found to significantly reduce the protein expression levels of NF-κB in brain tissues. researchgate.net By blocking the activation of NF-κB, these glycosides prevent the production of pro-inflammatory cytokines. researchgate.net
The MAPK signaling pathway is another critical target for the anti-inflammatory actions of these compounds. Research on Orobanche cernua extract and the phenylethanoid glycoside acteoside demonstrated their ability to suppress the phosphorylation of MAPK molecules, including ERK, JNK, and p38, which are activated by UVB radiation. d-nb.infomdpi.com Similarly, patchouli essential oil, which contains this compound, has been shown to exert therapeutic effects on photoaged skin by modulating the p38-MAPK/ERK signaling pathway. nih.govresearchgate.net
The modulation of these signaling pathways is a key mechanism through which this compound and related compounds exert their anti-inflammatory and cytoprotective effects. By inhibiting the activation of NF-κB and MAPKs, these natural products can effectively control the expression of a wide range of inflammatory mediators.
| Compound/Extract | Signaling Pathway | Key Findings | Reference |
| Phenylethanoid Glycosides | NF-κB | Reduced protein expression levels of NF-κB in brain tissues. | researchgate.net |
| Orobanche cernua extract and Acteoside | MAPK (ERK, JNK, p38) | Suppressed UVB-induced phosphorylation of MAPKs. | d-nb.infomdpi.com |
| Patchouli Essential Oil (containing this compound) | p38-MAPK/ERK | Modulated the signaling pathway to exert therapeutic effects on photoaged skin. | nih.govresearchgate.net |
Cellular Anti-inflammatory Responses in In Vitro Models
In vitro studies have provided substantial evidence for the cellular anti-inflammatory responses induced by this compound and related phenylethanoid glycosides. These compounds have been shown to directly inhibit inflammatory processes in various cell types.
One of the key anti-inflammatory actions observed in vitro is the inhibition of nitric oxide (NO) production. In a lipopolysaccharide (LPS)-induced macrophage Raw264.7 cell inflammation model, compounds isolated from Acanthus ilicifolius were evaluated for their anti-inflammatory activity by measuring NO content. tandfonline.com This model is widely used to screen for anti-inflammatory potential, as excessive NO production is a hallmark of inflammation.
Furthermore, phenylethanoid glycosides have been reported to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. scispace.com For example, purpureaside A, a phenylethanoid glycoside, was found to inhibit LPS-induced iNOS expression. scispace.com
In addition to inhibiting NO production, these compounds can also modulate other cellular inflammatory markers. For instance, in leukocytes, acteoside, this compound, and rossicaside B were found to inhibit the expression of β2 integrin, a molecule involved in leukocyte adhesion and migration to sites of inflammation. scispace.com This indicates that these compounds can interfere with the cellular processes that drive the inflammatory response.
| Compound/Extract | Cell Model | Key Findings | Reference |
| Compounds from Acanthus ilicifolius | LPS-induced Raw264.7 macrophages | Inhibition of NO production. | tandfonline.com |
| Purpureaside A | In vitro model | Inhibition of LPS-induced iNOS expression. | scispace.com |
| Acteoside, this compound, Rossicaside B | Leukocytes | Inhibition of β2 integrin expression. | scispace.com |
Antimicrobial and Antiviral Activities in Laboratory Models
This compound has demonstrated notable antimicrobial and antiviral activities in various laboratory models, suggesting its potential as a natural therapeutic agent.
In terms of its antiviral properties, this compound has shown significant activity against the Zika virus (ZIKV). eventus.com.brmedchemexpress.comnih.govnih.gov In vitro studies using the MTT colorimetric method determined that this compound exhibited an EC50 value of 34.78 µM against ZIKV. eventus.com.brmedchemexpress.comnih.govnih.gov This was found to be more potent than the positive control, ribavirin, which had an EC50 of 386.84 µM. nih.govnih.gov An in vitro cytopathic effect inhibition assay further confirmed the anti-ZIKV activity of this compound, showing over 90% protection of the cell monolayer compared to the viral control. eventus.com.br this compound has also been investigated for its potential to inhibit influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. kne-publishing.com
Regarding its antimicrobial activity, research has shown that this compound possesses antibacterial properties. scielo.brscielo.brsidalc.net While a study on Stemodia maritima found that other compounds from the plant, stemodin (B1251836) and stemodinoside B, exhibited antibacterial activity, it highlighted this compound's strong antioxidant potential. scielo.brscielo.brsidalc.net Other studies on plant extracts containing phenylethanoid glycosides have reported broad-spectrum antimicrobial effects. researchgate.net
| Activity | Organism/Virus | Method | Key Findings | Reference |
| Antiviral | Zika Virus (ZIKV) | MTT colorimetric assay | EC50 of 34.78 µM. | eventus.com.brmedchemexpress.comnih.govnih.gov |
| Antiviral | Zika Virus (ZIKV) | Cytopathic effect inhibition assay | >90% cell monolayer protection. | eventus.com.br |
| Antiviral | Influenza Virus | Not specified | Investigated as a potential neuraminidase inhibitor. | kne-publishing.com |
| Antimicrobial | Bacteria | Not specified | Possesses antibacterial properties. | scielo.brscielo.brsidalc.net |
Effects on Bacterial Growth and Viability
The direct antibacterial activity of isolated this compound has not been extensively documented in available research. Studies on plant extracts containing a mixture of compounds, including this compound, have presented varied results. For instance, in a study investigating the phytochemicals of Stemodia maritima, the compounds stemodin and stemodinoside B demonstrated antibacterial activity, whereas this compound, isolated from the same plant, was primarily noted for its high antioxidant potential rather than any direct effect on bacterial growth. scielo.brscielo.br The minimum inhibitory concentrations (MIC) for stemodinoside B were recorded at 256 μg/mL against Klebsiella pneumonia and Listeria monocytogenes. scielo.brscielo.br
Antifungal Efficacy
Similar to its antibacterial profile, the specific antifungal efficacy of pure this compound is not well-defined in scientific literature. Research has focused more on crude plant extracts that contain this compound as one of their many constituents. For example, leaf extracts of Orobanche crenata, which are known to contain this compound, have demonstrated antifungal effects against pathogenic Candida species, including Candida albicans and Candida glabrata. nih.gov
The O. crenata leaf extract was shown to inhibit biofilm formation and reduce the viability of yeast cells within the biofilm at concentrations of 146.77 and 293.55 µg/mL. nih.gov It also reduced the adhesion of C. albicans and C. glabrata to human retinal pigment epithelial cells. nih.gov However, some studies attribute the primary antifungal activity of O. crenata extracts to other phenolic compounds present, such as verbascoside (B1683046) and isoverbascoside, which have been effective in controlling phytopathogenic fungi. researchgate.net Therefore, while this compound is a component of extracts with proven antifungal properties, its individual contribution to this effect remains to be clarified.
Antiviral Activity against Specific Viruses (e.g., Zika Virus, Herpes Simplex Virus)
This compound has demonstrated significant and specific antiviral properties, particularly against the Zika virus (ZIKV).
Zika Virus (ZIKV): Isolated from Tecoma stans var. stans, this compound has shown potent in vitro activity against ZIKV. researchgate.netnih.gov Multiple studies have reported its 50% effective concentration (EC₅₀) to be approximately 34.78 µM. researchgate.netmedchemexpress.com This potency is notably higher than that of ribavirin, a conventional antiviral drug, which showed an EC₅₀ of 386.84 µM in the same assays. researchgate.netmdpi.com The selectivity index (SI), a measure of the compound's specificity for antiviral activity over cytotoxicity, was calculated to be 4.3 for this compound against ZIKV. eventus.com.br
Herpes Simplex Virus (HSV): Direct studies on the efficacy of pure this compound against HSV are limited. However, extracts from plants known to contain this compound have shown anti-herpetic activity. An extract from Orobanche crenata effectively inhibited the replication of both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2), with a 50% inhibitory dose (ID₅₀) of 50 µg/mL and 100 µg/mL, respectively. mdpi.com Similarly, methanolic extracts from Tecoma stans, the plant from which this compound was isolated for ZIKV studies, were also found to have anti-herpetic activity. researchgate.net While these findings are promising, they are based on complex extracts, and the specific role of this compound in inhibiting HSV has not been isolated. For comparison, the related phenylethanoid glycoside verbascoside has been evaluated against HSV, yielding EC₅₀ values of 92.95 μM for HSV-1 and 14.26 μM for HSV-2. researchgate.netnih.gov
Antiviral Activity of this compound and Related Compounds
| Compound | Virus | Cell Line | EC₅₀ / ID₅₀ | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| This compound | Zika Virus (ZIKV) | Vero | 34.78 µM | 4.3 | researchgate.netmedchemexpress.comeventus.com.br |
| Ribavirin (Control) | Zika Virus (ZIKV) | Vero | 386.84 µM | - | researchgate.netmdpi.com |
| Orobanche crenata Extract | Herpes Simplex Virus-1 (HSV-1) | Vero | 50 µg/mL | - | mdpi.com |
| Orobanche crenata Extract | Herpes Simplex Virus-2 (HSV-2) | Vero | 100 µg/mL | - | mdpi.com |
Mechanisms of Viral Replication Inhibition
The precise molecular mechanisms by which this compound inhibits viral replication are still under investigation, but in vitro studies provide some insights. In a cytopathic effect inhibition assay, this compound provided over 90% protection to the cell monolayer against ZIKV, confirming its potent antiviral effect. eventus.com.br This high level of protection suggests that this compound interferes with critical stages of the viral life cycle, such as entry into the host cell or replication of its genetic material.
While not a study on pure this compound, research on an antiviral extract from Bruguiera gymnorhiza proposed a mechanism linked to the inability of the ZIKV to bind to the host cell surface. mdpi.com In silico docking from that study suggested that another natural compound could target the ZIKV envelope (E) protein, which is essential for cell receptor binding. mdpi.com Given that many natural antivirals work by blocking viral entry, this remains a plausible, though unconfirmed, mechanism for this compound. Further research is needed to elucidate whether this compound acts by inhibiting viral attachment, fusion, replication enzymes like the NS2B/NS3 protease, or other viral processes. rsc.org
Neuroprotective Properties in Cellular and Ex Vivo Systems
Phenylethanoid glycosides (PhGs), the chemical class to which this compound belongs, are widely recognized for their neuroprotective activities. mdpi.commdpi.com These compounds have been shown in numerous in vitro and preclinical models to protect neuronal cells from various toxins and stressors, suggesting therapeutic potential for neurodegenerative diseases. scispace.comresearchgate.netspandidos-publications.com
Impact on Neuronal Cell Survival and Apoptosis Pathways
A key mechanism underlying the neuroprotective effects of PhGs is the inhibition of apoptosis, or programmed cell death. Studies on related compounds like echinacoside (B191147) and acteoside provide a model for how this compound likely functions. In in vitro models using rat pheochromocytoma (PC12) cells, a common model for neuronal studies, PhGs have been shown to protect against toxin-induced cell death. mdpi.comspandidos-publications.com
The anti-apoptotic action is mediated through several pathways:
Modulation of Bcl-2 Family Proteins: Echinacoside was found to prevent an increase in the Bax/Bcl-2 ratio induced by hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net It achieves this by down-regulating the pro-apoptotic protein Bax and up-regulating the anti-apoptotic protein Bcl-2, thereby stabilizing the cell against apoptotic triggers. mdpi.com
Inhibition of Caspase-3: Caspase-3 is a critical executioner enzyme in the apoptotic cascade. PhGs have been shown to decrease the expression and activity of caspase-3 in neurons, effectively halting the final steps of cell death. mdpi.comaginganddisease.org
Reduction of Oxidative Stress: By scavenging reactive oxygen species (ROS), PhGs reduce the oxidative stress that often initiates the apoptotic process in neurons. researchgate.net
These findings suggest that this compound likely enhances neuronal cell survival by interfering with the mitochondrial apoptotic pathway and reducing the impact of cellular stressors.
Modulation of Mitochondrial Function
The preservation of mitochondrial integrity and function is central to the neuroprotective effects of phenylethanoid glycosides. aginganddisease.orgaginganddisease.org Mitochondria are vital for neuronal energy production and are also key regulators of apoptosis. Damage to mitochondria can lead to energy failure, increased oxidative stress, and the release of pro-apoptotic factors like cytochrome c.
Studies on acteoside and echinacoside have demonstrated that these PhGs protect mitochondria in several ways:
Preservation of Mitochondrial Membrane Potential (MMP): Exposure to toxins often causes a collapse of the MMP, a critical step towards apoptosis. PhGs have been shown to elevate and maintain the MMP in stressed neuronal cells, indicating healthy mitochondrial function. researchgate.netresearchgate.net
Inhibition of Cytochrome c Release: By stabilizing the mitochondrial outer membrane, PhGs can prevent the release of cytochrome c into the cytoplasm, which would otherwise activate the caspase cascade. nih.gov
Reduction of Mitochondrial ROS: PhGs act as potent antioxidants within the cell, reducing the formation of ROS and protecting mitochondria from oxidative damage. researchgate.netspringermedizin.de
Together, these actions demonstrate that PhGs, likely including this compound, exert their neuroprotective effects by maintaining mitochondrial homeostasis, ensuring cellular energy supply, and preventing the activation of mitochondria-dependent cell death pathways. nih.gov
Interactions with Amyloid-Beta Fibrillation Processes
This compound, also known as oraposide, has demonstrated notable activity in modulating the aggregation process of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. tandfonline.comresearchgate.net Research into the anti-amyloidogenic properties of phenylethanoid glycosides has identified this compound as a potent inhibitor of Aβ42 aggregation. tandfonline.com
In a study utilizing a Thioflavin-T (Th-T) fluorescence assay to monitor Aβ42 aggregation, this compound (referred to as oraposide) was shown to inhibit the formation of amyloid fibrils in a dose-dependent manner. tandfonline.com The inhibitory concentration at 50% (IC50) was determined to be 3.6 μM. tandfonline.com This potent activity suggests a significant interaction with the fibrillation pathway. The same study highlighted that the catechol moieties within the structure of phenylethanoid glycosides like this compound are crucial for this inhibitory effect. tandfonline.comresearchgate.net When these catechol groups were methylated, the resulting compounds (oraposide-tetramethylether) lost their ability to inhibit Aβ aggregation, with an IC50 value greater than 200 μM. tandfonline.com This underscores the importance of the specific chemical structure of this compound in its anti-aggregation activity.
| Compound | Target | Assay | IC50 Value |
| This compound (Oraposide) | Amyloid-beta 42 (Aβ42) Aggregation | Thioflavin-T (Th-T) Fluorescence | 3.6 μM |
| Oraposide-tetramethylether | Amyloid-beta 42 (Aβ42) Aggregation | Thioflavin-T (Th-T) Fluorescence | >200 μM |
| Data sourced from Kurisu et al., 2013. tandfonline.com |
Immunomodulatory Effects in Cellular Assays
This compound is a member of the phenylethanoid glycosides (PhGs), a class of natural products recognized for a wide array of pharmacological activities, including immunomodulatory and anti-inflammatory effects. rsc.orgresearchgate.net In vitro studies have confirmed that this compound itself possesses these properties, demonstrating its potential to influence immune system components at a cellular level. rsc.orgrsc.org A 2024 study involving the synthesis and bioactivity screening of this compound and its analogs found that these compounds exhibit considerable immunosuppressive and anti-inflammatory activities. rsc.org
The immunosuppressive potential of this compound has been evaluated through its effect on lymphocyte proliferation. rsc.orgrsc.org Assays focusing on B lymphocyte proliferation have been used to quantify this activity. rsc.org While a synthetic analog of this compound was identified as the most potent inhibitor in one study, the research confirmed that phenylethanoid glycosides as a group, including this compound, possess immunosuppressive capabilities by inhibiting the proliferation of these key immune cells. rsc.orgrsc.orgrsc.org This indicates a direct influence on the adaptive immune response by potentially limiting clonal expansion of B cells.
This compound has been shown to modulate the responses of immune cells involved in inflammatory processes. rsc.org Specifically, its anti-inflammatory activity was tested in lipopolysaccharide (LPS)-stimulated mouse macrophage RAW 264.7 cells. rsc.orgrsc.org Macrophages are pivotal in the innate immune response, and their activation by LPS leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov The study demonstrated that this compound, along with its analogs, could reduce the production of TNF-α in these stimulated macrophage cells when applied at a concentration of 20 μM. rsc.orgrsc.org This finding points to a mechanism of action that involves the downregulation of key inflammatory mediators, thereby controlling the immune cell response to inflammatory stimuli.
| Compound | Cell Line | Stimulant | Effect | Concentration |
| This compound | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Reduction of TNF-α production | 20 μM |
| This compound | B Lymphocytes | - | Inhibition of proliferation | Activity confirmed |
| Data sourced from Shi et al., 2024. rsc.orgrsc.org |
Structure Activity Relationship Sar Studies
Impact of the Cyclic Ether Linkage on Biological Activity
A defining characteristic of crenatoside is its fused dioxane structure, formed by an ether linkage between the O-2' of the glucose unit and the benzylic carbon of the 3,4-dihydroxyphenylethanol aglycone. rsc.orgrsc.org This feature makes it the first phenylethanoid glycoside discovered to possess such a fused dioxane skeleton. rsc.org The formation of this 1,4-dioxane (B91453) motif occurs through a bio-inspired oxidative cyclization process. rsc.org
X-ray analysis has confirmed this unusual cyclic structure, which sets it apart from other phenylethanoid glycosides like its precursor, acteoside. glycoscience.ruresearchgate.net While many PhGs exhibit a range of biological effects, the presence of this rigid, fused 1,4-dioxane ring system in this compound is believed to play a pivotal role in its specific inhibitory activities, such as the selective inhibition of neuraminidase from the influenza A (H1N1) virus. rsc.orgrsc.org The cyclic linkage likely helps to lock the molecule into a specific conformation, potentially enhancing its binding affinity to target enzymes.
Role of Hydroxyl Groups and Methylation on Bioactivity
The biological activity of phenylethanoid glycosides is significantly influenced by the number and position of phenolic hydroxyl groups. glycoscience.ru Research on PhGs indicates that a greater number of phenolic hydroxyl groups can potentiate antioxidative effects. glycoscience.ru Conversely, the methylation of these hydroxyl groups has been shown to have an adverse impact on the biological activity of some PhGs. ljmu.ac.uk
In the synthesis of this compound analogs, the nature of the substituents on the phenylethanol moiety affects the efficiency of the key cyclization step. A precursor bearing a 3-methoxy-4-hydroxy-phenylethanoid group underwent the cyclization smoothly. rsc.org However, when the 4-hydroxy group was replaced with a 4-methoxy group, the reaction yield was significantly reduced, highlighting the influence of these functional groups on the molecular properties. rsc.org While this observation relates to synthesis, it underscores the chemical differences imparted by hydroxyl versus methoxy (B1213986) groups, which in turn can alter interactions with biological targets. Generally, hydroxyl groups are crucial for forming hydrogen bonds with proteins and enzymes, an interaction that can be diminished or altered by methylation. smolecule.com
Significance of Caffeoyl and 1,4-Dioxanyl Moieties
The caffeoyl and 1,4-dioxanyl moieties are considered central to this compound's biological functions. rsc.org It has been suggested that these two components are pivotal for the selective inhibition of influenza A (H1N1) neuraminidase. rsc.org For phenylethanoid glycosides in general, the caffeic acid moiety, which contains a catechol group, is often essential for cytotoxic activities. ljmu.ac.uk
The position of the caffeoyl group on the central glucose ring also influences bioactivity. This compound features a caffeoyl group at the O-4' position of the glucose. rsc.org Its isomer, isothis compound (B12388339), has the same components, but the caffeoyl moiety is located at the O-6' position. rsc.orgrsc.org The successful synthesis of both isomers has enabled comparative studies, revealing that such "mild structural alterations" can significantly impact their biological activities. rsc.org
Comparative Research and Analogous Compounds
Structural and Bioactivity Comparisons with Acteoside
Acteoside, also known as verbascoside (B1683046), is a widely distributed and well-studied phenylethanoid glycoside scispace.comresearchgate.net. Structurally, both crenatoside and acteoside share common features, including a central D-glucose unit, a 3-O-L-rhamnose, a 4-O-caffeoyl moiety, and a 3,4-dihydroxyphenylethyl aglycone rsc.org. The primary structural difference lies in the oxidation state of the benzylic carbon in the 3,4-dihydroxyphenylethanol aglycone rsc.org. Acteoside is considered a prototypical PhG, and it has been hypothesized that this compound could be derived from acteoside through an oxidative transformation involving an intramolecular nucleophilic addition of the glucose 2′-OH to the benzylic carbon, leading to the formation of a 1,4-dioxane (B91453) fused structure in this compound rsc.org.
In terms of bioactivity, both this compound and acteoside have demonstrated various pharmacological properties, including antioxidant and anti-inflammatory effects scispace.com. Studies comparing the anti-fatigue effects of this compound, acteoside (verbascoside), and echinacoside (B191147) in altitude-induced fatigue in rats showed that all three PhGs could prolong swimming time and positively affect metabolism-related enzyme activity and metabolites researchgate.netnih.gov. Verbascoside (acteoside) generally exhibited more potent anti-fatigue activity compared to echinacoside and this compound in this model researchgate.netnih.gov.
Acteoside has also shown stronger cytotoxic activity against certain cancer cell lines compared to other phenylethanoid glycosides like plantamajoside, suggesting that even minor structural differences, such as the position or number of sugar units, can influence biological activity mdpi.comljmu.ac.uk. While specific direct comparisons of a wide range of bioactivities between this compound and acteoside are ongoing, their shared structural elements contribute to overlapping bioactivity profiles, particularly in antioxidant and anti-inflammatory capacities scispace.com.
Distinction from and Similarities with Isothis compound (B12388339)
Isothis compound is an isomer of this compound rsc.org. It was identified as the 6′-O-caffeoyl isomer of this compound rsc.org. This means the caffeoyl moiety is attached to the glucose unit at the 6′ position in isothis compound, whereas in this compound, it is typically at the 4′ position rsc.orgrsc.org. Both compounds share the characteristic glucose fused 1,4-dioxane motif and feature 3,4-dihydroxy substituents rsc.orgrsc.org.
The structural difference in the caffeoyl linkage position can influence their chemical behavior and potentially their biological activities. Research has shown that some synthetic this compound derivatives possessed better biological activities compared to both this compound and isothis compound, suggesting that even mild structural alterations can significantly impact bioactivity rsc.orgrsc.org. The caffeic acid moiety in this compound can undergo acyl migration from O-4′ to O-6′ under basic conditions, leading to the formation of isothis compound rsc.org.
Both this compound and isothis compound have been synthesized, and their analogs have been subjected to bioactivity assays, including tests for anti-inflammatory and immunosuppressive activities rsc.orgrsc.org.
Comparative Analysis with Other Phenylethanoid Glycosides (e.g., Echinacoside, Martynoside, Verbascoside)
This compound is part of a larger family of phenylethanoid glycosides that includes compounds like echinacoside, martynoside, and verbascoside (acteoside) researchgate.netresearchgate.net. These compounds share the core structural feature of a phenylethanoid moiety linked to a glycosidic system but differ in the number and type of sugar units, the position and nature of acyl groups (like caffeoyl), and the presence of additional structural elements like the 1,4-dioxane ring in this compound and isothis compound scispace.comrsc.orgnih.gov.
Comparative studies have investigated the bioactivities of these PhGs. For instance, in the altitude-induced fatigue model in rats, verbascoside, echinacoside, and this compound all showed anti-fatigue effects, with verbascoside being generally more potent researchgate.netnih.gov. This suggests that while they share a common class and some activities, their efficacy can vary depending on their specific structures.
Another study comparing verbascoside, isoverbascoside, martynoside, and this compound in pharmacokinetic studies in rats after oral administration of Acanthus ilicifolius herb showed different elimination half-lives for the four PhGs, ranging from 3.4 h to 9.0 h, despite having similar molecular structures ljmu.ac.ukmdpi.com. This highlights that structural differences, even seemingly minor ones, can affect how these compounds are processed in the body.
Phenylethanoid glycosides, including this compound, echinacoside, martynoside, and verbascoside, have been studied for various activities such as antioxidant, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects scispace.comresearchgate.netresearchgate.netresearchgate.net. The variations in their glycosidic patterns and acyl substitutions contribute to the diversity in their biological profiles and potencies. For example, the presence and position of phenolic hydroxyl groups are considered crucial for the antioxidant activities of these compounds researchgate.netresearchgate.net.
| Compound | Core Structure Feature | Key Structural Differences Compared to this compound |
| This compound | Phenylethanoid moiety + Glucose-Rhamnose disaccharide | Contains a glucose fused 1,4-dioxane motif; caffeoyl typically at 4'-O-glucose. rsc.orgrsc.org |
| Acteoside | Phenylethanoid moiety + Glucose-Rhamnose disaccharide | Lacks the 1,4-dioxane motif; caffeoyl at 4'-O-glucose. Considered a precursor to this compound. rsc.org |
| Isothis compound | Phenylethanoid moiety + Glucose-Rhamnose disaccharide | Contains a glucose fused 1,4-dioxane motif; caffeoyl at 6'-O-glucose (isomer of this compound). rsc.org |
| Echinacoside | Phenylethanoid moiety + Glucose-Glucose-Rhamnose trisaccharide | Different sugar chain (glucose-glucose-rhamnose); lacks the 1,4-dioxane motif. nih.gov |
| Martynoside | Phenylethanoid moiety + Glucose-Rhamnose disaccharide | Lacks the 1,4-dioxane motif; different acylation pattern (often feruloyl instead of caffeoyl). glycoscience.ru |
| Verbascoside | Phenylethanoid moiety + Glucose-Rhamnose disaccharide | Identical to Acteoside; lacks the 1,4-dioxane motif; caffeoyl at 4'-O-glucose. researchgate.netglycoscience.ru168.160.2 |
Research Implications from Comparative Studies
Comparative research on this compound and its analogs, such as acteoside, isothis compound, echinacoside, and martynoside, provides valuable insights into structure-activity relationships within the phenylethanoid glycoside class scispace.comresearchgate.netljmu.ac.uk. These studies help identify which structural features are essential for specific biological activities. For instance, the presence of phenolic hydroxyl groups is often linked to antioxidant activity researchgate.netresearchgate.net.
The comparisons between this compound and isothis compound highlight the impact of the caffeoyl attachment position on bioactivity rsc.orgrsc.org. Similarly, comparing this compound and acteoside sheds light on the influence of the 1,4-dioxane ring structure on their pharmacological effects and pharmacokinetic profiles rsc.orgljmu.ac.ukmdpi.com.
Studies involving multiple PhGs, like the anti-fatigue research with verbascoside, echinacoside, and this compound, demonstrate that while the core phenylethanoid glycoside structure confers certain general properties, the variations in glycosylation and acylation patterns lead to differences in potency and specific activities researchgate.netnih.gov.
The research implications extend to drug discovery and development. By understanding the structural determinants of activity and pharmacokinetic behavior, researchers can design and synthesize novel PhG analogs with enhanced potency, selectivity, or improved bioavailability rsc.orgljmu.ac.ukrsc.orgnih.gov. Comparative analyses also aid in the dereplication of compounds from natural sources and the standardization of plant extracts used in traditional medicine sciepub.compsu.edu. The finding that mild structural alterations can significantly impact bioactivities underscores the importance of detailed structural characterization and comprehensive biological evaluation of individual PhGs and their derivatives rsc.orgrsc.org.
| Bioactivity | This compound | Acteoside / Verbascoside | Isothis compound | Echinacoside | Martynoside | References |
| Antioxidant | Exhibited significant activity. ontosight.ai | Widely demonstrated high activity. researchgate.netljmu.ac.uk | Less potent than some derivatives. rsc.orgrsc.org | Strong scavenging activity on DPPH. nih.gov | Showed strong activity. glycoscience.ru | researchgate.netljmu.ac.ukresearchgate.netnih.govglycoscience.ruontosight.ai |
| Anti-inflammatory | Showed promise in vitro. ontosight.ai | Well-known activity. scispace.comresearchgate.net | Tested, activity varies with derivatives. rsc.orgrsc.org | Known activity. researchgate.net | Tested for activity. glycoscience.ru | scispace.comresearchgate.netrsc.orgrsc.orgresearchgate.netglycoscience.ruontosight.ai |
| Immunosuppressive | Tested, activity varies with derivatives. rsc.orgrsc.org | Not specifically highlighted in sources. | Tested, activity varies with derivatives. rsc.orgrsc.org | Shown to have immunomodulatory effects. nih.gov | Not specifically highlighted in sources. | scispace.comrsc.orgrsc.orgnih.gov |
| Anti-fatigue | Showed positive effects in rats. researchgate.netnih.gov | More potent than this compound/echinacoside. researchgate.netnih.gov | Not specifically tested in this model. | Showed positive effects in rats. researchgate.netnih.gov | Not specifically tested in this model. | researchgate.netnih.gov |
| Antiviral | Potent activity against Zika virus. nih.gov | Known activity against various viruses. scispace.com | Similar structure to this compound, potential activity. nih.gov | Activity against Leishmania donovani. scispace.com | Activity against Staphylococcus epidermidis. scispace.com | scispace.comresearchgate.netnih.gov |
Q & A
Q. What validated analytical methods are available for quantifying crenatoside in plant extracts, and how do they ensure accuracy?
The Quantitative Analysis Multi-Components by Single Marker (QAMS) method is widely used for quantifying this compound alongside other phenylethanoid glycosides. This approach calculates this compound’s relative correction factor (RCF) using acteoside as an internal reference. Validation parameters include stability (RSD <2.5% over 24 hours), repeatability (RSD <1.84%), and recovery rates (98.16–100.51%) . The method avoids the need for individual reference standards for each compound, reducing costs while maintaining precision through HPLC separation and RCF validation.
Q. How is this compound isolated from plant sources, and what chromatographic techniques are critical for purification?
this compound is typically isolated via ethanol extraction followed by column chromatography and preparative HPLC. For example, in Cistanche tubulosa, 95% ethanol extraction and subsequent HPLC separation enabled the identification of this compound as a novel compound in the genus . Key steps include spectral data analysis (NMR, MS) for structural confirmation and baseline separation using C18 columns to resolve co-eluting phenylethanoid glycosides .
Q. What stability considerations are critical when working with this compound in laboratory settings?
this compound in 70% ethanol solutions remains stable for 24 hours at room temperature (RSD <2.48% for peak area). However, prolonged storage or exposure to light may degrade the compound, necessitating strict temperature control (e.g., −20°C for long-term storage) and inert atmosphere use during analysis .
Advanced Research Questions
Q. How do contradictory findings about this compound’s antiviral activity against Zika virus (ZIKV) and influenza inform mechanistic studies?
While this compound shows potent anti-ZIKV activity (4.4× more effective than ribavirin in Vero cells) , its weaker inhibition of influenza A (EC50 = 144.36 μM) suggests virus-specific mechanisms. Structural differences between flaviviruses (ZIKV) and orthomyxoviruses (influenza), such as envelope glycoproteins or replication machinery, may explain this disparity. Advanced studies should compare this compound’s interaction with viral entry (e.g., NS1 protein inhibition in ZIKV) versus neuraminidase targeting in influenza .
Q. Why does this compound exhibit low plasma bioavailability despite high in vitro activity, and how can formulation strategies address this?
Pharmacokinetic studies in rats show this compound’s plasma concentration (0.023 ± 0.008 mg/g) is significantly lower than acteoside (6.245 ± 0.723 mg/g) due to poor intestinal absorption or rapid metabolism . Nanoencapsulation or prodrug synthesis (e.g., acetylated derivatives) could enhance bioavailability by improving solubility or bypassing first-pass metabolism. Comparative studies with isoacteoside analogs may reveal structure-property relationships .
Q. What ecological or biosynthetic factors explain the variability in this compound content across plant species?
this compound levels vary widely between species: Orobanche cernua contains 1.81% , whereas Pogostemon cablin yields trace amounts . Environmental stressors (e.g., UV exposure, soil nutrients) and species-specific phenylpropanoid pathway regulation likely drive these differences. Transcriptomic analysis of key enzymes (e.g., UDP-glucosyltransferases) in high- vs. low-yield species could identify biosynthetic bottlenecks .
Q. How does this compound’s anti-fatigue efficacy in hypoxic conditions compare to other phenylethanoid glycosides, and what molecular pathways are involved?
In altitude-induced fatigue models, this compound (150 mg/kg) prolongs swimming time by modulating energy metabolism: it increases hepatic glycogen storage and enhances citrate synthase activity, suggesting mitochondrial efficiency improvements. Comparatively, verbascoside shows stronger antioxidant effects, while this compound’s unique glycosylation pattern may enhance hypoxia adaptation via HIF-1α pathway modulation .
Methodological Guidance
Q. How should researchers design experiments to resolve discrepancies in this compound’s cytotoxicity across cell lines?
this compound exhibits low cytotoxicity in MRC-5 cells but reduced viability in Vero cells at >100 μg/mL . To clarify mechanisms, use dual ATP/ROS assays to differentiate cytostatic vs. apoptotic effects. Include positive controls (e.g., doxorubicin) and validate results across ≥3 cell lines (e.g., HEK293, HepG2) to distinguish cell-type-specific responses .
Q. What statistical approaches are recommended for validating QAMS-based this compound quantification in multi-component systems?
Apply Bland-Altman analysis to compare QAMS and external standard method (ESM) results, ensuring mean differences fall within ±1.96 SD. Use ANOVA to confirm no significant inter-batch variability (p >0.05) and PCA to detect matrix effects in complex extracts .
Q. How can network pharmacology integrate this compound’s multi-target effects for drug discovery?
Construct protein-protein interaction networks using this compound’s known targets (e.g., RSV F-protein, aldose reductase) and overlay with disease-specific pathways (e.g., ZIKV NS1). Validate predictions via molecular docking and gene knockout models to prioritize high-value targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
